molecular formula C15H21N5 B2771206 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine CAS No. 2034459-21-5

2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine

Cat. No.: B2771206
CAS No.: 2034459-21-5
M. Wt: 271.368
InChI Key: RMCYMUVYBAISAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine” is a complex organic compound. It contains several functional groups including pyrazole, pyrimidine, and piperidine .

Scientific Research Applications

Synthesis and Biological Evaluation in Chemistry

  • Pyrimidine and Pyrazole Heterocyclics : The synthesis of pyrimidine-linked pyrazole heterocyclics has been explored for their insecticidal and antibacterial potential. These compounds, synthesized using microwave irradiative cyclocondensation, showed activity against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

  • Pyrano[2,3-d]Pyrimidine Derivatives : An efficient method for synthesizing pyrano[2,3-d]pyrimidine derivatives via a one-pot four-component reaction was reported, highlighting the mild reaction conditions and good yields of this synthesis approach (Irani, Maghsoodlou, & Hazeri, 2017).

  • Antiviral Properties of Pyrimidines : A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines demonstrated notable antiviral properties. These compounds showed a significant improvement in antiviral activity, specifically against measles virus (Munier-Lehmann et al., 2015).

Application in Anticancer and Anti-inflammatory Research

  • Pyrazolopyrimidines as Anticancer Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This highlights the potential use of such compounds in developing new cancer therapies (Rahmouni et al., 2016).

Exploration in Materials Chemistry

  • Metallic Grids with Pyrazolo[1,5-a]pyrimidines : Research on the self-assembly of ligands for building metallic grids has been conducted. This study involved ligands like 4,6-bis(pyrazol-1-yl)pyrimidine, showcasing their potential in constructing complex molecular architectures (Manzano et al., 2008).

Drug-Plasma Protein Interaction Studies

  • Interactions with Plasma Protein : Two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives were studied for their interactions with bovine serum albumin (BSA). This research provides insights into the biophysical aspects of how these compounds interact with plasma proteins (He et al., 2020).

Properties

IUPAC Name

2,4-dimethyl-6-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-11-9-15(17-12(2)16-11)20-7-4-5-13(10-20)14-6-8-19(3)18-14/h6,8-9,13H,4-5,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCYMUVYBAISAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.